N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride

Description

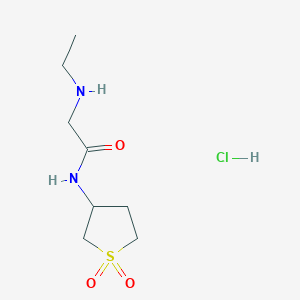

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride (CAS: 1156726-07-6) is a synthetic organic compound with the molecular formula C₈H₁₇ClN₂O₃S and a molecular weight of 256.7502 . Structurally, it features a 1,1-dioxo-thiolan (tetrahydrothiophene-1,1-dioxide) ring system linked to an acetamide group substituted with an ethylamino moiety, with the compound existing as a hydrochloride salt.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S.ClH/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULXMDFMUOASEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1CCS(=O)(=O)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride typically involves the following steps:

Formation of Thiolane Derivative: The starting material, thiolane, undergoes oxidation to form the dioxothiolane derivative.

Introduction of Ethylamino Group: The dioxothiolane derivative is then reacted with ethylamine to introduce the ethylamino group.

Acetylation: The ethylamino derivative is acetylated to form the acetamide group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding thiol derivatives.

Substitution: The ethylamino group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles, such as halides and alkyl groups, can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Thiol derivatives.

Substitution Products: Derivatives with different substituents on the ethylamino group.

Scientific Research Applications

Chemical Properties and Structure

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride has the molecular formula and a molecular weight of approximately 220.29 g/mol. Its unique structure features a dioxothiolan moiety that contributes to its reactivity and potential biological activities. The compound is characterized by its ability to undergo nucleophilic substitution reactions and hydrolysis, which are essential for its applications in organic synthesis and medicinal chemistry .

Chemistry

In the field of chemistry, N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide serves as a reagent or intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic reactions makes it valuable for creating new compounds with tailored properties.

Biology

The compound has been investigated for its potential biological activities:

- Biochemical Interactions : Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation or infection pathways. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which is relevant for anti-inflammatory drug development .

- Pharmacological Potential : Due to its structural features, it has been explored for therapeutic properties that may include anti-inflammatory, antimicrobial, and anticancer activities. The interactions at the molecular level could lead to significant advancements in drug discovery .

Medicine

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide is being researched as a lead compound in drug development:

- Therapeutic Applications : Its potential effects on biochemical pathways make it a candidate for further investigation in treating various diseases.

- Drug Development : Ongoing studies aim to optimize its structure for enhanced efficacy and reduced side effects .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study Title | Findings | Year |

|---|---|---|

| Interaction Studies on Enzymes | Demonstrated potential interaction with 5-lipoxygenase, indicating anti-inflammatory properties. | 2024 |

| Synthesis and Characterization | Developed efficient synthesis routes with high yields; characterized using NMR and LC-MS techniques. | 2023 |

| Pharmacological Evaluation | Showed promise as an antimicrobial agent in vitro, warranting further exploration in clinical settings. | 2024 |

Mechanism of Action

The mechanism by which N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues with the 1,1-Dioxo-thiolan Core

2-Chloro-N-Cyclohexyl-N-(1,1-Dioxo-1lambda6-Thiolan-3-Yl)Acetamide (CAS: 5553-25-3)

- Molecular Formula: C₁₂H₂₀ClNO₃S

- Molecular Weight : 293.81

- Key Features: The acetamide group is substituted with a cyclohexyl group and a chlorine atom, replacing the ethylamino moiety in the target compound.

- Solubility: Slightly soluble in chloroform and methanol .

2-Chloro-N-(1,1-Dioxo-2,3-Dihydro-1lambda6-Thiophen-3-Yl)-N-(3-Methylphenyl)Acetamide

- Structure : Features a dihydrothiophene dioxo ring fused to a 3-methylphenyl group.

- Key Differences: The aromatic substituent (3-methylphenyl) and chlorine atom introduce greater hydrophobicity compared to the ethylamino group in the target compound .

2-(4-Chlorophenoxy)-N-(1,1-Dioxo-1lambda6-Thiolan-3-Yl)Acetamide

- Structure: Includes a chlorophenoxy group instead of the ethylamino moiety.

- Implications: The electron-withdrawing chloro group and phenoxy substituent may alter reactivity and binding affinity compared to the target compound’s ethylamino group .

Ethylamino-Substituted Acetamide Derivatives

2-(Ethylamino)-N-(Propan-2-Yl)Acetamide Hydrochloride (CAS: 1172936-82-1)

- Molecular Formula : C₇H₁₇ClN₂O

- Molecular Weight : 180.68

- Key Differences : Lacks the thiolan ring system, resulting in a simpler structure with reduced molecular weight.

- Applications: Limited data, but structural simplicity may limit its utility in complex biological interactions .

2-(Ethylamino)-N-(2-Methoxyphenyl)Acetamide Hydrochloride

- Commercial Availability: Sold by Santa Cruz Biotechnology for research use, priced at $325/g .

Physicochemical and Functional Comparisons

Key Observations :

- The 1,1-dioxo-thiolan core is associated with higher molecular weights (~250–300 Da) compared to simpler acetamide derivatives (~180 Da).

- Hydrochloride Salt Form: Improves stability and bioavailability in the target compound compared to non-salt analogues .

Biological Activity

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride, a sulfur-containing organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by its dioxothiolan moiety and ethylamino acetamide group, which may contribute to its pharmacological properties. The molecular formula of this compound is CHNOS, with a molecular weight of 220.29 g/mol.

The biological activity of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide primarily involves its reactivity in various biochemical contexts. Notably, the compound can undergo:

- Nucleophilic Substitution Reactions : The dioxo group facilitates reactions with nucleophiles, allowing for the formation of various derivatives.

- Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.

This reactivity profile suggests that the compound could interact with various biological molecules, influencing metabolic pathways.

Preliminary studies indicate that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide may interact with specific enzymes or receptors. These interactions could modulate biochemical pathways related to inflammation or infection. Future research employing molecular docking and in vitro assays is essential to elucidate these mechanisms further.

Biological Activity Studies

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| 2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide hydrochloride | CHClNOS | Active against S. aureus | Active against C. albicans |

| 2-Chloro-N-{2-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxoethyl}-N-ethylacetamide | CHClNOS | Moderate activity | Moderate activity |

| 2-(4-Chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[thiophen-2-yl)methyl]acetamide | CHClNOS | High activity against P. aeruginosa | No significant activity |

Case Studies

Although direct case studies specifically targeting N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide are scarce, related compounds have been evaluated for their biological efficacy. For example:

- Antibacterial Efficacy : A study demonstrated that derivatives of dioxolanes showed significant antibacterial activity against multiple strains of bacteria, indicating potential for similar action in related compounds .

- Antifungal Screening : Another investigation found that certain dioxolane derivatives exhibited strong antifungal properties against C. albicans, suggesting that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide could share this characteristic due to structural similarities .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride, and how can purity be optimized?

- Methodology : Begin with the precursor 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide hydrochloride (EN300-745636) . Introduce the ethylamino group via reductive amination using ethylamine and sodium cyanoborohydride in a pH 4–5 acetate buffer. Purify via recrystallization (ethanol/water, 3:1 v/v) followed by reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Monitor purity (>98%) using LC-MS, referencing impurity standards for structurally related acetamide hydrochlorides .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Confirm the thiolan-3-yl sulfone group via ¹H NMR (δ 3.2–3.8 ppm for sulfone protons) and ¹³C NMR (165–170 ppm for carbonyl carbons). The ethylamino group is identified by a triplet at δ 1.2 ppm (CH3) and a multiplet at 2.8–3.1 ppm (CH2N). Use HRMS-ESI+ to verify the molecular ion ([M+H]⁺; theoretical exact mass: 295.0528 for C8H16ClN2O3S). Cross-validate with FT-IR (N-H stretch at 3300 cm⁻¹, S=O at 1150–1300 cm⁻¹) and compare to pharmacopeial standards for related acetamides .

Advanced Questions

Q. How can researchers design dose-response experiments to evaluate the compound’s inhibitory effects on inflammatory mediators?

- Immobilize recombinant human IL-6 or MMP3 on gold arrays.

- Prepare compound dilutions (1 nM–100 µM in PBS, pH 7.4).

- Measure signal suppression via anti-IL-6 nanobodies or aptamers.

- Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include controls like tocilizumab (IL-6) or marimastat (MMP3). Validate with ELISA for cytokine quantification .

Q. What experimental strategies can resolve discrepancies in the compound’s stability data across different buffered environments?

- Methodology : Conduct forced degradation studies in:

- PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.2) buffers at 40°C/75% RH for 14 days .

- Analyze degradants via UPLC-PDA (BEH C18 column, 230 nm) and Q-TOF-MS/MS (ESI+).

- Identify hydrolysis products (e.g., thiolan-3-yl acetic acid) and adjust storage to lyophilized formulations if instability is confirmed. Cross-reference with pharmacopeial stability protocols .

Q. How does the substitution pattern on the acetamide nitrogen influence target selectivity in kinase inhibition assays?

- Methodology :

- Synthesize analogs with N-methyl, N-propyl, or N-cyclopropyl groups via parallel synthesis .

- Screen against a 50-kinase panel (e.g., JAK2, EGFR) using ADP-Glo™ assays at 10 µM.

- For the ethylamino derivative, perform SPR to measure binding kinetics (KD) with immobilized kinase domains.

- Compare selectivity using molecular docking (AutoDock Vina) to analyze hydrophobic interactions near the sulfone group. Reference SAR data from quinazolinyl acetamides, where ethylamino enhances potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.